molecular formula C11H15N B2659759 1-(3-Cyclopropylphenyl)ethan-1-amine CAS No. 1247836-01-6

1-(3-Cyclopropylphenyl)ethan-1-amine

Cat. No. B2659759
M. Wt: 161.248
InChI Key: HVRIGTRPKTZQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropylphenyl)ethan-1-amine is a chemical compound with the molecular formula C11H15N . It’s used for research and development purposes .


Synthesis Analysis

Transaminases are capable of carrying out chiral selective transamination of prochiral ketones to synthesize 1-(3-Cyclopropylphenyl)ethan-1-amine . A colorimetric method has been developed to screen transaminases using an inexpensive amine donor . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .


Chemical Reactions Analysis

Transaminases are used in the synthesis of 1-(3-Cyclopropylphenyl)ethan-1-amine . These enzymes carry out chiral selective transamination of prochiral ketones . The reaction involves the use of an inexpensive amine donor .

Scientific Research Applications

Practical Palladium Catalysts for C-N and C-O Bond Formation

Palladium catalysts have been developed for the arylation of amines and alcohols, demonstrating significant advancements in synthetic organic chemistry. These catalysts are integral to forming C-N and C-O bonds, offering a broad substrate scope and improved reaction conditions. Their applications extend to natural product synthesis, new synthetic methodologies, and medicinal chemistry, showcasing the versatility and impact of palladium catalysis in modern organic synthesis Muci & Buchwald, 2002.

Reductive Amination Employing Hydrogen

The reductive amination process, utilizing hydrogen as a reducing agent, is a cornerstone in amine synthesis. This method's significance lies in its ability to produce primary, secondary, and tertiary alkyl amines, which are pivotal in pharmaceuticals, agrochemicals, and materials. Recent advancements highlight the progress in catalyst development, especially those based on earth-abundant metals, underscoring the process's applicability in large-scale productions due to the economic and abundant nature of hydrogen Irrgang & Kempe, 2020.

Applications in Food Preservation

1-Methylcyclopropene (1-MCP) is extensively researched for its effects on fruits and vegetables, illustrating the critical role of cyclopropyl compounds in ethylene perception and food preservation. This chemical's ability to enhance the storage and quality of produce, especially apples, underlines its potential for broader applications across various fruits and vegetables, providing insights into ethylene's role in ripening and senescence Watkins, 2006.

Analytical Methods for Determination in Foods

The analysis of biogenic amines in foods, where 1-(3-Cyclopropylphenyl)ethan-1-amine could potentially be a subject of study, is critical due to their significance in food safety and quality. Techniques such as HPLC, alongside derivatization methods, offer quantitative determination of these compounds, showcasing the need for rigorous analytical approaches in monitoring food quality and safety Önal, 2007.

Plasma Methods for Biomolecule Immobilization

Plasma surface treatments generate reactive surfaces for biomolecule immobilization, including amines, which are essential for bio-specific interfacial responses. This technology's ability to produce surfaces with amine, carboxy, hydroxy, and aldehyde groups opens up numerous possibilities for biomedical applications, from cell colonization to the immobilization of biologically active molecules Siow et al., 2006.

Safety And Hazards

The safety and hazards associated with 1-(3-Cyclopropylphenyl)ethan-1-amine are not specified in the search results . It’s recommended to handle this compound with care and use it only for research and development purposes under the supervision of a technically qualified individual .

Future Directions

The future directions for the use of 1-(3-Cyclopropylphenyl)ethan-1-amine could involve its application in the synthesis of different active pharmaceutical entities . The process could be optimized further for higher yield and efficiency .

properties

IUPAC Name

1-(3-cyclopropylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRIGTRPKTZQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropylphenyl)ethan-1-amine

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